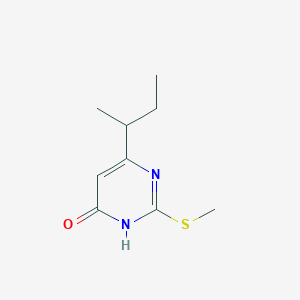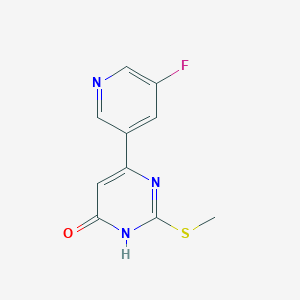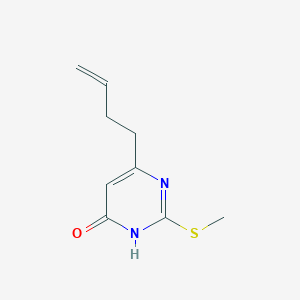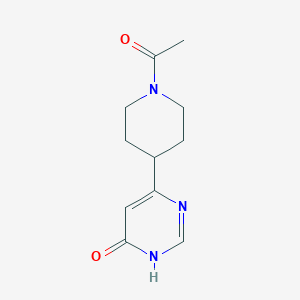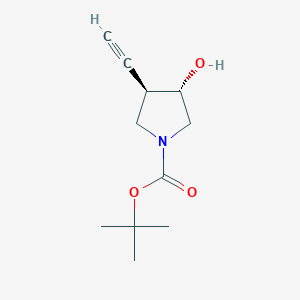
tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate
Descripción general
Descripción
The compound “tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate” is likely a derivative of pyrrolidine, which is a cyclic secondary amine . The tert-butyl group is a bulky alkyl group, and the ethynyl group is a carbon-carbon triple bond, which can participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the introduction of the ethynyl and tert-butyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the ethynyl and tert-butyl groups attached at the 3rd and 1st positions, respectively. The 4th position would have a hydroxyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the ethynyl group, which could undergo addition reactions, and the hydroxyl group, which is a common site for nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the ethynyl group could increase its reactivity, while the tert-butyl group could increase its steric hindrance .Aplicaciones Científicas De Investigación
Protein Degrader Building Blocks
This compound serves as a crucial building block in the development of protein degraders. Protein degradation is a promising therapeutic strategy that involves the targeted destruction of disease-related proteins. The tert-butyl group in this compound provides steric bulk that can enhance the selectivity and potency of the resulting protein degraders .
Chemical Biology
In chemical biology, this compound can be used to study enzyme-substrate interactions. Its unique structure allows researchers to investigate the role of specific amino acids in enzymatic activity, which can lead to the development of more effective enzyme inhibitors or activators .
Organic Synthesis
The tert-butyl group is known for its unique reactivity pattern, making it valuable in organic synthesis. This compound can be used in the synthesis of complex molecules, where the tert-butyl group can serve as a protective group or a steric hindrance to direct the course of chemical reactions .
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized to create novel drug candidates. Its pyrrolidine ring is a common motif in many biologically active molecules, and the introduction of the ethynyl group can lead to new pharmacophores with potential therapeutic benefits .
Material Science
The tert-butyl group’s ability to impart steric bulk can be exploited in material science. This compound could be used to modify the surface properties of materials, potentially leading to the development of new coatings or additives that enhance material performance .
Biocatalysis
The compound’s structure may be beneficial in biocatalytic processes. It could be used to investigate the effects of substrate modification on enzyme catalysis, which can lead to the design of more efficient biocatalysts .
Pharmaceutical Intermediates
As a pharmaceutical intermediate, this compound can be involved in the synthesis of various drugs. Its tert-butyl group can be deprotected under mild conditions, allowing for the introduction of other functional groups that are essential for drug activity .
Biosynthetic Studies
This compound can also be used in biosynthetic studies to explore natural product synthesis pathways. By incorporating labeled versions of this compound into metabolic pathways, researchers can trace the biosynthesis of complex natural products .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h1,8-9,13H,6-7H2,2-4H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMZWRJFUIFDAW-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





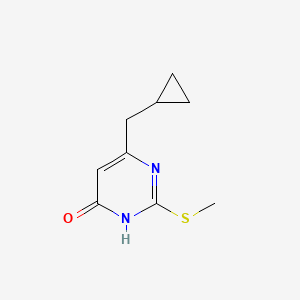
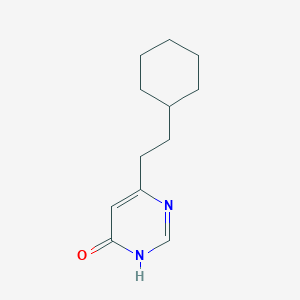
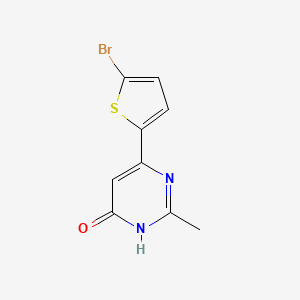
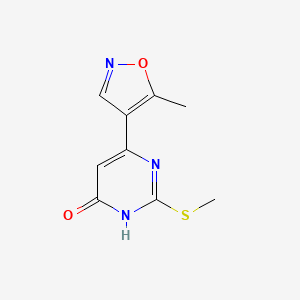

![2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1486781.png)


